molecular formula C20H20N2OS B11510498 N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide

N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide

Cat. No.: B11510498
M. Wt: 336.5 g/mol
InChI Key: JNFRNHFLXJPUPY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethylphenyl group, a methylquinolinyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Methylquinolinyl Group: This step may involve a nucleophilic substitution reaction where the quinoline derivative is introduced.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide: can be compared with other acetamides, quinoline derivatives, and sulfanyl-containing compounds.

    N-(4-methylphenyl)-2-[(2-methylquinolin-8-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-2-[(2-chloroquinolin-8-yl)sulfanyl]acetamide: Similar structure but with a chloro group instead of a methyl group on the quinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the ethylphenyl group, methylquinolinyl group, and sulfanyl linkage can influence its reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(2-methylquinolin-8-yl)sulfanylacetamide

InChI

InChI=1S/C20H20N2OS/c1-3-15-8-11-17(12-9-15)22-19(23)13-24-18-6-4-5-16-10-7-14(2)21-20(16)18/h4-12H,3,13H2,1-2H3,(H,22,23)

InChI Key

JNFRNHFLXJPUPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

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